benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Overview
Description
Benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a chemical compound belonging to the class of benzothiazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the reaction of 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazines or benzothiazolium salts.
Scientific Research Applications
Chemistry: In chemistry, benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs to treat infections and other diseases.
Medicine: this compound has been studied for its potential therapeutic applications. It has been investigated for its use in treating cardiovascular diseases, inflammation, and cancer.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other colorants. Its chemical stability and unique properties make it suitable for various applications in the manufacturing of materials.
Mechanism of Action
The mechanism by which benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one
1,2,4-Benzothiadiazine-1,1-dioxide
3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones
Uniqueness: Benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate stands out due to its specific structural features, such as the presence of the benzyl group and the methyl substituent on the benzothiazine ring. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-12-16(21-15-10-6-5-9-14(15)18-12)17(19)20-11-13-7-3-2-4-8-13/h2-10,18H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGVFMNCECGDNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351149 | |
Record name | benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90252-70-3 | |
Record name | benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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